Quipazine
Description
Discovery and Early Research
The initial discovery of quipazine emerged during the 1960s as part of systematic efforts to develop novel therapeutic compounds targeting the central nervous system. This compound was first described in the scientific literature by 1966, marking the beginning of extensive research into its pharmacological properties. The compound's early characterization focused on its potential as an antidepressant agent, with researchers noting its structural similarity to established tricyclic antidepressants while possessing unique mechanistic properties.
Early pharmacological investigations revealed that this compound exhibited comparable effects to tricyclic antidepressants in several key behavioral paradigms. Research conducted in the early 1970s demonstrated that this compound possessed the ability to antagonize reserpine and tetrabenazine sedation in both mice and rats, while also reversing reserpine-induced hypothermia in rats. These findings established this compound as approximately equipotent with established antidepressants including imipramine, desipramine, and amitriptyline in these specific pharmacological tests.
A critical distinction emerged during these early studies regarding this compound's mechanism of action. Unlike tricyclic antidepressants, this compound did not enhance responses induced by exogenous or endogenous norepinephrine and failed to block the effects of indirectly acting sympathomimetic amines. This observation led researchers to conclude that this compound's pharmacological actions did not involve adrenergic mechanisms, suggesting a novel mode of action that distinguished it from conventional antidepressants of that era.
The compound's unique properties became further apparent through its ability to counteract tetrabenazine-induced sedation in catecholamine-depleted animals, an effect that differed markedly from imipramine's profile. These early findings laid the foundation for subsequent research that would eventually reveal this compound's primary interaction with serotonergic systems rather than adrenergic pathways.
Classification as an Arylpiperazine Derivative
This compound's chemical classification as an arylpiperazine derivative places it within a distinct structural family that differs significantly from classical psychoactive compounds. The compound is formally classified as a substituted piperazine and quinoline, with its systematic name being 1-(2-quinolinyl)piperazine. This structural framework consists of a quinoline ring system attached to a piperazine moiety, creating a unique pharmacophoric arrangement that has proven instrumental in understanding structure-activity relationships within serotonin receptor pharmacology.
The arylpiperazine classification encompasses compounds that possess an aromatic ring system directly attached to a piperazine ring. In this compound's case, the quinoline ring serves as the aromatic component, providing the compound with specific binding characteristics that enable interaction with serotonin receptors. This structural arrangement differs fundamentally from classical psychedelic compounds, which typically retain tryptamine or phenethylamine structural cores.
Detailed pharmacological analysis has revealed that this compound maintains essential pharmacophoric features necessary for serotonin 2A receptor recognition, specifically a protonatable nitrogen attached by a short aliphatic chain to an aromatic ring. This structural configuration allows this compound to engage with serotonin receptors despite lacking the traditional scaffolds found in classical psychedelic compounds.
The compound's structural relationship extends to other arylpiperazine derivatives, including 6-nitrothis compound, isothis compound, 1-(2-naphthyl)piperazine, and 1-(1-naphthyl)piperazine. These structural analogs have provided valuable insights into the specific molecular features required for serotonin receptor activity, with 6-nitrothis compound demonstrating approximately 150-fold higher affinity for the serotonin transporter compared to this compound itself.
Historical Development Timeline
The historical development of this compound research can be traced through several distinct phases, each characterized by evolving understanding of the compound's pharmacological properties and potential applications. The timeline begins with the compound's initial synthesis and characterization in the 1960s, progressing through its evaluation as an antidepressant in the 1970s, and culminating in contemporary research focused on its psychedelic-like properties.
The period from 1966 to 1971 marked the foundational phase of this compound research, during which the compound was first described and characterized as an antidepressant-like agent. This initial phase established this compound's basic pharmacological profile and distinguished it from existing antidepressant medications through its unique mechanism of action. Research during this period focused primarily on behavioral pharmacology and comparison with established therapeutic agents.
The 1970s witnessed a significant shift in research focus as investigators began to explore this compound's effects on serotonin systems. The psychedelic-like effects of this compound in animals were first described by 1977, marking a pivotal transition in understanding the compound's primary pharmacological targets. This period saw the development of the head-twitch response model, which became instrumental in characterizing this compound's serotonin 2A receptor activity.
Research conducted during the 1980s and 1990s established this compound as a valuable research tool for investigating serotonin receptor function. Studies during this period characterized the compound's binding profile across multiple serotonin receptor subtypes and established its utility in drug discrimination paradigms. The compound's ability to substitute for established psychedelic agents in animal models became a focus of systematic investigation.
The contemporary phase of this compound research, spanning from 2000 to the present, has been characterized by sophisticated molecular and cellular studies that have elucidated the compound's mechanism of action at unprecedented detail. Recent investigations have employed advanced techniques including gene expression analysis, cellular signaling studies, and molecular modeling to understand this compound's unique pharmacological profile.
Evolution of this compound Research
The evolution of this compound research reflects broader advances in neuropharmacology and molecular biology, with each decade bringing new methodological approaches and conceptual frameworks to understanding the compound's properties. Early research relied primarily on behavioral pharmacology and basic binding studies, while contemporary investigations employ sophisticated molecular techniques to characterize receptor interactions and cellular signaling pathways.
The methodological evolution in this compound research began with classical pharmacological approaches that characterized the compound's effects in animal behavioral models. These studies established this compound's activity profile through comparison with known compounds and identification of receptor antagonists that could block its effects. The development of radioligand binding techniques during the 1980s enabled more precise characterization of this compound's receptor affinity profile, revealing its complex interaction pattern across multiple serotonin receptor subtypes.
Modern research methodologies have revolutionized understanding of this compound's mechanism of action through application of cellular and molecular techniques. Contemporary studies have employed calcium mobilization assays, inositol monophosphate accumulation measurements, and gene expression analysis to characterize this compound's cellular effects. These approaches have revealed that this compound activates canonical signaling pathways associated with serotonin 2A receptor activation, including stimulation of phospholipase C and downstream effector systems.
The following table summarizes this compound's binding affinities across serotonin receptor subtypes based on contemporary research findings:
| Receptor Target | Binding Affinity (Ki, nanomolar) | Functional Activity |
|---|---|---|
| Serotonin 1A | 230 to >10,000 | Minimal |
| Serotonin 2A | 59 to 2,780 | Partial Agonist |
| Serotonin 2B | 49 to 178 | Partial Agonist |
| Serotonin 2C | 54 to 1,344 | Partial Agonist |
| Serotonin 3 | 1.23 to 4.0 | Full Agonist |
| Serotonin Transporter | 30 to 143 | Inhibitor |
Molecular modeling studies have provided structural insights into this compound's interaction with serotonin receptors, revealing specific binding modes that explain the compound's pharmacological selectivity. These studies have demonstrated that this compound forms critical interactions with conserved receptor residues, including salt bridge formation with aspartic acid residues and hydrogen bonding with serine residues within the receptor binding site.
The evolution of this compound research has also been marked by development of novel analytical approaches for characterizing psychedelic-like activity. Contemporary studies have established gene expression fingerprints that distinguish psychedelic compounds from non-psychedelic serotonin receptor agonists, providing new tools for characterizing compound activity. These methodological advances have positioned this compound research at the forefront of efforts to understand the molecular basis of psychedelic activity and develop new therapeutic approaches for neuropsychiatric disorders.
Recent synthetic chemistry efforts have focused on developing this compound analogs with modified pharmacological profiles, seeking to retain serotonin 2A receptor activity while reducing undesirable effects mediated by other receptor subtypes. These structure-activity relationship studies have provided valuable insights into the molecular determinants of this compound's activity and have guided the development of novel compounds for research applications.
Properties
IUPAC Name |
2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5786-68-5 (maleate (1:1)) | |
| Record name | Quipazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046952 | |
| Record name | Quipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-24-7 | |
| Record name | Quipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quipazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted under reflux conditions in a high-boiling solvent such as xylene, which facilitates the elimination of hydrochloric acid (HCl) as a byproduct. The general reaction scheme is as follows:
Stoichiometric control is critical to prevent over-alkylation of piperazine, which contains two reactive amine groups. A molar ratio of 1:1 for 2-chloroquinoline to piperazine is typically employed, though slight excesses of piperazine may enhance reaction efficiency. The reaction duration varies between 5–6 hours under reflux, with progress monitored via thin-layer chromatography (TLC).
Purification and Isolation
Post-reaction, the crude product is purified through a combination of solvent extraction and recrystallization. The mixture is first washed with dilute hydrochloric acid to remove unreacted piperazine, followed by neutralization with aqueous sodium bicarbonate. The free base of this compound is extracted using an organic solvent such as dichloromethane or ethyl acetate. Final purification is achieved via recrystallization from ethanol or methanol, yielding this compound as a crystalline solid.
Table 1: Summary of Classical Synthesis Parameters
Preparation of Radiolabeled this compound Derivatives
Radiolabeled this compound derivatives, such as tritiated ([³H]) and nitro-substituted analogs, are critical tools for pharmacokinetic and receptor-binding studies. The synthesis of these derivatives involves modifications to the classical route.
Tritiated this compound ([³H]this compound)
Tritiation is achieved by catalytic halogen-tritium exchange using [³H] gas or by custom synthesis from tritiated precursors. For example, [³H]6-nitrothis compound is prepared by nitrating [³H]this compound with a mixture of sulfuric acid and nitric acid at 4°C, followed by room-temperature stirring. The reaction proceeds as follows:
The radiochemical yield for this step is approximately 50%, with purification via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of water-acetonitrile-ethylamine (60:40:0.2).
Nitro-Substituted Derivatives
6-Nitrothis compound is synthesized directly from 2-chloro-6-nitroquinoline and piperazine under reflux conditions in xylene. This method mirrors the classical synthesis but introduces the nitro group at the 6-position of the quinoline ring prior to piperazine coupling.
Table 2: Radiolabeled and Nitro-Derivative Synthesis
| Derivative | Method | Yield | Purification | Reference |
|---|---|---|---|---|
| [³H]6-Nitrothis compound | Nitration of [³H]this compound | ~50% | HPLC, TLC | |
| 6-Nitrothis compound | 2-Chloro-6-nitroquinoline + Piperazine | N/A | Column Chromatography |
Formation of this compound Maleate Salt
This compound is often administered as its maleate salt to enhance solubility and stability. The salt is formed by reacting this compound free base with maleic acid in a polar solvent such as ethanol or methanol.
Salt Formation Protocol
-
Stoichiometry : A 1:1 molar ratio of this compound to maleic acid is used.
-
Reaction Conditions : The mixture is stirred at room temperature for 2–4 hours.
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Isolation : The resulting this compound maleate precipitates as a crystalline solid, which is filtered and washed with cold ethanol.
The maleate salt is characterized by its molecular formula and a molar mass of 329.35 g/mol.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for both qualitative and quantitative analysis of this compound. A typical method uses a C18 column with a mobile phase of acetonitrile-water-ethylamine (40:60:0.2) at a flow rate of 1.5 mL/min. Detection is performed via UV absorbance at 254 nm.
Chemical Reactions Analysis
Quipazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline and piperazine derivatives.
Scientific Research Applications
Quipazine has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonergic drugs.
Biology: Employed in research to understand serotonin receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, although not developed for clinical use.
Industry: Utilized in the development of new serotonergic agents and as a tool in pharmacological studies
Mechanism of Action
Quipazine exerts its effects by acting as a serotonin reuptake inhibitor and a serotonin receptor agonist. It binds to various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . This binding leads to the activation of serotonin signaling pathways, resulting in various physiological and behavioral effects .
Comparison with Similar Compounds
Comparison with Other 5-HT Receptor Agonists
5-HT2A Agonists: DOI and LSD
Quipazine shares functional similarities with the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) in cardiovascular regulation. Both increase arterial blood pressure via central 5-HT2A receptors, an effect blocked by antagonists like LY 53857 . However, this compound uniquely induces vagal tone modulation, complicating its cardiovascular profile compared to DOI .
In behavioral studies, this compound mimics LSD’s discriminative stimulus properties. Yet, this compound’s weaker agonist efficacy at 5-HT2A receptors makes it more susceptible to antagonism by compounds like ketanserin and mianserin .
5-HT3 Agonists: GR65630
This compound binds to 5-HT3 receptors in neuroblastoma cells (NG108-15, NCB-20) and rat cortex, with displacement patterns similar to GR65630 . However, in rat cortex, this compound also labels 5-HT uptake sites, complicating its specificity compared to GR65630, which selectively targets 5-HT3 receptors .
| Compound | 5-HT3 Binding (Kd, nM) | Uptake Site Interaction |
|---|---|---|
| This compound | 2.1 (rat cortex) | Yes (inhibited by paroxetine) |
| GR65630 | 1.8 (NCB-20 cells) | No |
Structural Analogs: MK212 and W3428A
This compound’s quinoline-piperazine structure distinguishes it from indole-based agonists like 5-HT and 5-MeODMT. Structural analogs such as MK212 replicate this compound’s behavioral effects (e.g., head twitches), but others like W3428A and W3368A lack agonist activity despite structural similarity, highlighting the importance of the quinoline moiety .
| Compound | Behavioral Activity | Receptor Target |
|---|---|---|
| This compound | Head weaving, forepaw treading | 5-HT2A/2B/3 |
| MK212 | Head twitches | 5-HT2A |
| W3428A | Inactive | N/A |
Behavioral Comparisons with Hallucinogens
This compound’s discriminative stimulus properties overlap with LSD and mescaline, mediated by 5-HT2A receptors. In rats trained to discriminate mescaline from saline, this compound produced intermediate mescaline-appropriate responses (58% at 1 mg/kg), suggesting partial overlap . The 5-HT antagonist BC-105 blocks this compound’s effects, confirming serotonergic mediation . However, this compound lacks the dopaminergic or adrenergic interactions seen with phenethylamine hallucinogens like mescaline .
Pharmacodynamic Distinctions
Receptor Binding vs. Efficacy
This contrasts with bufotenine, which binds similarly but lacks efficacy, supporting a modified ternary complex model for 5-HT2A activation .
Cardiovascular vs. Behavioral Potency
This compound’s pressor response (ED50: 0.3–3 mg/kg) is more sensitive to 5-HT2 antagonism than its renin-secretory effects, suggesting subtype-specific modulation or pharmacokinetic factors .
Data Tables
Table 1: Receptor Binding and Functional Activity
| Compound | 5-HT2A (Ki, nM) | 5-HT3 (Kd, nM) | Functional Efficacy |
|---|---|---|---|
| This compound | 50 | 2.1 | Full agonist (5-HT2A) |
| DOI | 10 | N/A | Full agonist |
| GR65630 | N/A | 1.8 | Selective 5-HT3 agonist |
Table 2: Behavioral and Antagonist Sensitivity
| Effect | This compound | LSD | Mescaline |
|---|---|---|---|
| Discriminative stimulus | 5-HT2A-mediated | 5-HT2A-mediated | 5-HT2A/Adrenergic |
| Antagonists | Ketanserin, BC-105 | Ritanserin | Phentolamine |
Biological Activity
Quipazine is a synthetic compound primarily recognized for its role as a serotonin (5-HT) receptor agonist, particularly at the 5-HT_2A receptor. Its unique pharmacological profile has led to various studies exploring its biological activity across multiple contexts, including neuropharmacology and motor function recovery. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
This compound operates mainly through its agonistic action on the 5-HT_2A receptor. This receptor is part of the G protein-coupled receptor family and plays a critical role in modulating neurotransmission and neuronal excitability. Research indicates that this compound activates this receptor, leading to downstream signaling events such as phosphoinositide turnover and increased intracellular calcium levels, which are pivotal for various neurophysiological processes .
Key Findings on this compound's Mechanism:
- Binding Affinity : this compound has shown significant binding affinity for 5-HT_2A receptors, as evidenced by [^3H]ketanserin binding assays .
- Immediate Early Genes Activation : this compound induces an expression pattern of immediate early genes in the mouse somatosensory cortex, similar to classic psychedelics .
- Head-Twitch Response : In animal models, this compound elicits a robust head-twitch response, a behavioral indicator of psychedelic-like activity, which can be blocked by 5-HT_2A antagonists .
Pharmacological Properties
This compound's pharmacological profile encompasses various effects that extend beyond serotonin receptor activation. It has been studied for its potential therapeutic applications in motor recovery and locomotion.
Effects on Locomotion
In studies involving spinal cord injury models, this compound demonstrated notable effects on locomotor function:
- Locomotor Recovery : Concurrent treatment with this compound and robotic step training significantly improved stepping performance in spinal cord-transected mice. The compound facilitated the processing of sensory information necessary for weight-bearing stepping .
- Dosing Effects : At a dosage of 0.5 mg/kg, this compound improved step shape consistency and increased the number of weight-bearing steps during training sessions. However, these effects were transient and did not persist after discontinuation of the drug .
Case Study 1: Motor Function Recovery
A study investigated the combined effects of this compound and robotic training on mice with spinal cord injuries. Results indicated that this compound enhanced motor function when used alongside rehabilitation techniques, highlighting its potential utility in therapeutic settings for individuals with severe motor impairments .
Case Study 2: Neuroprotective Effects
Research has suggested that this compound may also exert neuroprotective effects under conditions of oxidative stress. In vitro studies showed that appropriate dosing could increase cellular resistance to glutamate-induced damage, which is relevant in neurodegenerative conditions .
Comparative Data Table
The following table summarizes key pharmacological effects and findings related to this compound:
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate Quipazine’s effects on serotonin (5-HT) receptors, and how are they validated?
- Methodological Answer : Rodent models (rats or mice) are standard for assessing this compound’s behavioral and biochemical effects. For receptor binding studies, homogenates from rat cerebral cortex are used with radioligands like [³H]-quipazine to measure affinity and specificity . Validation includes competitive binding assays with antagonists (e.g., paroxetine, cinanserin) to confirm receptor subtype involvement. Behavioral models, such as measuring head weaving or forepaw treading in rats, are quantified using video tracking (120 fps) and MATLAB-based kinematic analysis .
Q. How should researchers design a study to evaluate this compound’s anorectic effects in rodents?
- Methodological Answer : Use food-deprived rats trained to consume meals within a 6-hour window. Administer this compound intraperitoneally at doses ranging from 2.5–10 mg/kg, with controls receiving saline. Measure food intake pre- and post-administration (0.1 g precision). To confirm 5-HT receptor involvement, pretreat animals with antagonists like methergoline (3 mg/kg) and use two-way ANOVA with Tukey’s post hoc test for statistical significance . Include histological verification of raphe nucleus lesions if investigating neural pathways .
Q. What are the best practices for acquiring electrophysiological data in this compound-induced motor studies?
- Methodological Answer : Use spinal cat models with EMG recordings band-pass filtered (30–1000 Hz) and amplified 1000×. Data should be sampled at 4000 Hz using a CED 1401Power card and analyzed in MATLAB for kinematic parameters (e.g., limb abduction angles). Synchronize video recordings (120 fps) with MotionTracker2D software to correlate EMG signals with movement patterns .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor affinities across studies be systematically resolved?
- Methodological Answer : Perform saturation binding assays under standardized conditions (e.g., 25°C, pH 7.4) with [³H]-quipazine and compare results across tissue types (e.g., neuroblastoma cells vs. rat cortex). Use Scatchard analysis to calculate Kd and Bmax values. Discrepancies may arise from variable paroxetine pre-treatment protocols; address this by replicating experiments with and without paroxetine to isolate 5-HT3 vs. non-5-HT3 binding sites . Meta-analyses should adhere to PRISMA guidelines, incorporating heterogeneity tests (I² statistic) .
Q. What integrative approaches are recommended for studying this compound’s dose-dependent cardiovascular effects?
- Methodological Answer : Combine quantitative (e.g., mean arterial pressure, heart rate) and qualitative (e.g., nerve activity patterns) metrics in anesthetized rats. Administer this compound (2 mmol/kg intracerebroventricularly) with antagonists like SB204741 (5-HT2B) or cinanserin (5-HT2A). Use two-way ANOVA to compare time-dependent changes against PEG controls and apply mixed-effects models to account for inter-subject variability .
Q. How can mixed-methods research enhance understanding of this compound’s dual role in neuroprotection and appetite suppression?
- Methodological Answer :
- Quantitative : Conduct dose-response studies in COAD models to assess STXBP5-AS1 expression via qPCR, correlating with apoptosis markers (e.g., caspase-3).
- Qualitative : Use thematic analysis of histopathological data to categorize neuronal survival patterns.
- Integrate findings using a convergent parallel design, where statistical and narrative results are merged during interpretation. Apply FINER criteria to ensure feasibility and novelty .
Data Contradiction and Analysis
Q. What statistical frameworks are optimal for resolving discrepancies in this compound’s behavioral outcomes across studies?
- Methodological Answer : Apply Bayesian hierarchical models to pool data from studies with varying antagonist pretreatments (e.g., methiothepin vs. cyproheptadine). For head weaving data, use random-effects meta-regression to adjust for covariates like dosing intervals (15–60 min post-antagonist) . Report effect sizes (Cohen’s d) and 95% credible intervals to quantify uncertainty .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles between rodent strains?
- Methodological Answer : Perform comparative pharmacokinetic studies in Sprague-Dawley vs. Wistar rats. Collect plasma samples at 5, 15, 30, 60, and 120 min post-administration. Use LC-MS/MS to quantify this compound and metabolites. Model data with non-compartmental analysis (NCA) in Phoenix WinNonlin and apply MANOVA to identify strain-specific differences in AUC and Cmax .
Methodological Resources
- Data Acquisition : Custom MATLAB routines for kinematic analysis , Signal2/Spike2 software for electrophysiology .
- Statistical Tools : Two-way ANOVA with Tukey’s test , Bayesian meta-analysis , non-compartmental pharmacokinetic modeling .
- Experimental Design : PRISMA for systematic reviews , FINER criteria for hypothesis evaluation .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
